Home > Products > Building Blocks P5775 > 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine
3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine - 13995-91-0

3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-1704715
CAS Number: 13995-91-0
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound features a unique bicyclic structure that combines pyrazole and pyrimidine rings, making it a valuable target for synthetic chemists and pharmacologists alike.

Source

The compound is derived from the broader class of pyrazolo[3,4-d]pyrimidines, which are known for their pharmacological properties. Research has shown that derivatives of this compound can exhibit various biological activities, including anticancer and antimicrobial effects .

Classification

3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be classified under:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Pyrazolo[3,4-d]pyrimidines
  • Functional Groups: Dimethyl and phenyl groups attached to the core structure
Synthesis Analysis

Methods

The synthesis of 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions. Common methods include:

  1. Condensation Reactions: This involves the reaction of appropriate pyrazole and pyrimidine precursors. For instance, the reaction between 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one and various alkylating agents can yield new derivatives .
  2. Dimroth Rearrangement: This method allows for the transformation of intermediates into the desired pyrazolo[3,4-d]pyrimidine structure through acid/base catalysis .

Technical Details

The synthesis often employs solvents such as dimethylformamide and requires careful control of reaction conditions to optimize yields. Characterization techniques like Nuclear Magnetic Resonance spectroscopy and X-ray diffraction are essential for confirming the structure of synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazole ring fused to a pyrimidine ring with two methyl groups at positions 3 and 4 and a phenyl group at position 6.

Data

Key structural data include:

  • Molecular Formula: C12H12N4
  • Molecular Weight: 224.25 g/mol
  • Crystallographic Data: The compound exhibits specific dihedral angles indicative of its non-planar structure .
Chemical Reactions Analysis

Reactions

The chemical reactivity of 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine includes:

  1. Alkylation Reactions: The compound can undergo alkylation at nitrogen positions under basic conditions.
  2. Nucleophilic Substitutions: The presence of electron-withdrawing groups enhances nucleophilicity in reactions with amines or hydrazines.

Technical Details

Reactions are typically carried out under controlled temperatures to prevent decomposition or unwanted side reactions. Analytical techniques such as thin-layer chromatography are employed to monitor reaction progress .

Mechanism of Action

Process

The mechanism of action for compounds like 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine often involves interaction with biological targets such as enzymes or receptors:

  1. Inhibition of Enzymatic Activity: These compounds may inhibit key enzymes involved in cellular proliferation or metabolism.
  2. Receptor Modulation: They can act as ligands for specific receptors, influencing signaling pathways related to cancer cell growth .

Data

Studies have shown that certain derivatives possess significant antiproliferative activity against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Typically ranges from 180–182 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

Chemical properties involve:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms in the heterocyclic rings .
Applications

Scientific Uses

The primary applications of 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine include:

  1. Pharmaceutical Development: Used as a scaffold for designing new drugs targeting cancer and other diseases.
  2. Biological Research: Investigated for its potential role in inhibiting specific biological pathways involved in disease progression .
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural and Functional Analogies to Purine-Based Systems

The pyrazolo[3,4-d]pyrimidine nucleus serves as a bioisostere of the purine ring system, specifically mimicking the adenine moiety of ATP. This structural mimicry enables competitive inhibition at the ATP-binding sites of various kinases, which are crucial regulators of cell proliferation and survival pathways. X-ray crystallographic studies confirm that the bicyclic framework aligns with the purine-binding pocket through conserved hydrogen bonding: N1 interacts with backbone amides (typically from methionine, such as Met793 in EGFR), while the pyrimidine nitrogen (N3) often forms hydrogen bonds with threonine residues (e.g., Thr854) [2] [4]. This mimicry extends beyond simple shape similarity to electronic distribution, allowing the scaffold to engage in π-π stacking interactions with hydrophobic residues in kinase domains [3]. The significance of this bioisosteric replacement lies in its retention of key purine-like interactions while introducing opportunities for synthetic modification at positions inaccessible in natural purines (C3, C4, and C6), thereby enhancing selectivity and potency against specific oncogenic targets [4].

Role of Substitution Patterns in Bioactivity: Focus on 3,4-Dimethyl-6-phenyl Derivatives

The biological profile of pyrazolo[3,4-d]pyrimidines is profoundly influenced by substituents at key positions, with the 3,4-dimethyl-6-phenyl derivative exemplifying optimized target engagement. The C6-phenyl group serves as a critical hydrophobic anchor, occupying "Hydrophobic Region I" within kinase ATP-binding sites. This aromatic moiety enhances affinity through π-stacking with phenylalanine residues (e.g., Phe832 in VEGFR-2) and van der Waals interactions with aliphatic side chains [3] [4]. Positionally, the 3-methyl group projects into a sterically constrained pocket, where its compact hydrophobicity improves binding complementarity without introducing conformational strain. The 4-methyl substituent, adjacent to the pyrimidine nitrogen, modulates electron density and steric occupancy in the ribose-binding region, influencing both affinity and kinase selectivity profiles [1]. This specific substitution pattern—methyl groups at C3/C4 combined with phenyl at C6—creates a balanced molecular footprint that optimally engages multiple sub-pockets simultaneously. Systematic structure-activity relationship (SAR) studies reveal that alterations to this pattern significantly diminish activity: replacing C6-phenyl with alkyl chains reduces π-stacking capability, while bulkier groups at C3/C4 induce steric clashes that disrupt binding geometry [3] [8].

Table 1: Impact of Substituents on Pyrazolo[3,4-d]pyrimidine Bioactivity

PositionSubstituentKey InteractionsEffect on Bioactivity
C3MethylHydrophobic packing in steric pocketEnhanced affinity; optimal size for cavity occupancy
C4MethylElectron density modulation; steric occlusionImproved selectivity; prevents ribose pocket solvation
C6Phenylπ-π stacking with Phe residues; hydrophobic anchoringCritical for potency; 10-100x increase in activity vs. H/alkyl
N1HH-bond donor capabilityMaintains planar conformation; allows H-bonding to backbone
C5UnsubstitutedSolvent exposureTolerates modification but may reduce cell permeability

Historical Evolution of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

The development of pyrazolo[3,4-d]pyrimidines as kinase inhibitors represents a deliberate evolution from early purine-based scaffolds to targeted anticancer agents. First-generation inhibitors (1990s-early 2000s) featured simple pyrazolo[3,4-d]pyrimidine cores with minimal substitution, demonstrating proof-of-concept kinase inhibition but lacking specificity and pharmacokinetic robustness. The discovery of roscovitine (a purine-derived CDK inhibitor) highlighted the therapeutic potential of ATP-competitive kinase inhibition but suffered from off-target effects and metabolic instability [7]. This limitation drove the strategic incorporation of the pyrazolo[3,4-d]pyrimidine scaffold as a metabolically stable purine bioisostere. Second-generation inhibitors (mid-2000s) introduced optimized substitutions, including the critical C6-aryl group, to enhance kinase selectivity and cellular potency. Compounds like Dinaciclib (pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitor) validated the scaffold's clinical potential, demonstrating superior target affinity and pharmacokinetic profiles compared to purine analogs [7]. The emergence of 3,4-dimethyl-6-phenyl derivatives represents a refinement focused on overcoming kinase mutation-driven resistance. These derivatives inhibit both wild-type and mutant kinases (e.g., EGFRT790M) by leveraging the C4-methyl group to address steric gatekeeper mutations and the C6-phenyl for enhanced hydrophobic contact with the hinge region [3] [4]. Contemporary research explores dual kinase inhibition (e.g., EGFR/VEGFR-2) through rational modification of the C3 and N1 positions, positioning these compounds as next-generation therapeutics against resistant cancers [4] [8].

Table 2: Historical Development Timeline of Key Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

GenerationTime PeriodRepresentative CompoundsKey AdvancesLimitations
First-Generation1990s-2000Simple amino derivatives (e.g., compound II in [3])Proof of kinase inhibition; purine bioisosterismLow specificity; poor pharmacokinetics
Second-Generation2000-2010Dinaciclib (CDK2); Early EGFR inhibitors (e.g., compound 12g [4])Enhanced selectivity via C6-aryl; improved cellular potencyLimited efficacy against mutant kinases
Third-Generation/Optimized Derivatives2010-Present3,4-Dimethyl-6-phenyl derivatives (e.g., compound 5i [2]); Dual EGFR/VEGFR-2 inhibitorsActivity against resistant mutants (e.g., EGFRT790M); dual kinase inhibitionSynthetic complexity; need for tumor-specific delivery

Properties

CAS Number

13995-91-0

Product Name

3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

3,4-dimethyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c1-8-11-9(2)16-17-13(11)15-12(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15,16,17)

InChI Key

XQPCOAAVYHMMPJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=NC2=NN1)C3=CC=CC=C3)C

Canonical SMILES

CC1=C2C(=NC(=NC2=NN1)C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.